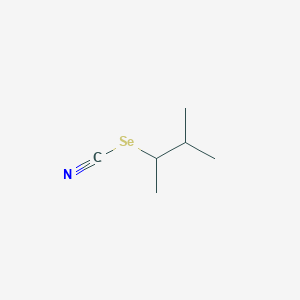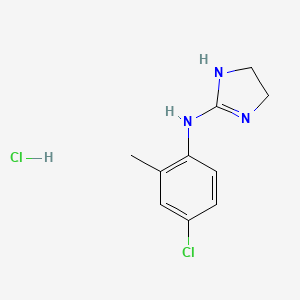![molecular formula C11H15N7O2 B14613286 2,2'-({4-[2-(5H-Tetrazol-5-ylidene)hydrazinyl]phenyl}azanediyl)di(ethan-1-ol) CAS No. 60160-85-2](/img/structure/B14613286.png)
2,2'-({4-[2-(5H-Tetrazol-5-ylidene)hydrazinyl]phenyl}azanediyl)di(ethan-1-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-({4-[2-(5H-Tetrazol-5-ylidene)hydrazinyl]phenyl}azanediyl)di(ethan-1-ol) is a complex organic compound featuring a tetrazole ring, a hydrazinyl group, and an azanediyl diethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-({4-[2-(5H-Tetrazol-5-ylidene)hydrazinyl]phenyl}azanediyl)di(ethan-1-ol) typically involves multiple steps. One common method includes the reaction of an aryl diazonium salt with trimethylsilyldiazomethane to form the tetrazole ring The final step involves the coupling of the azanediyl diethanol moiety under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as silica-supported sodium bisulfate can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,2’-({4-[2-(5H-Tetrazol-5-ylidene)hydrazinyl]phenyl}azanediyl)di(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form corresponding oxides.
Reduction: The hydrazinyl group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products
The major products formed from these reactions include various substituted tetrazoles, amines, and phenyl derivatives .
Scientific Research Applications
2,2’-({4-[2-(5H-Tetrazol-5-ylidene)hydrazinyl]phenyl}azanediyl)di(ethan-1-ol) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2,2’-({4-[2-(5H-Tetrazol-5-ylidene)hydrazinyl]phenyl}azanediyl)di(ethan-1-ol) involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylate groups, allowing it to bind to enzymes and receptors in a similar manner. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Tetrazole: A simpler compound with a similar tetrazole ring structure.
Triazol-5-ylidene: Another heterocyclic compound with a similar nitrogen-rich ring structure.
Uniqueness
2,2’-({4-[2-(5H-Tetrazol-5-ylidene)hydrazinyl]phenyl}azanediyl)di(ethan-1-ol) is unique due to its combination of a tetrazole ring, hydrazinyl group, and azanediyl diethanol moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
CAS No. |
60160-85-2 |
|---|---|
Molecular Formula |
C11H15N7O2 |
Molecular Weight |
277.28 g/mol |
IUPAC Name |
2-[N-(2-hydroxyethyl)-4-(2H-tetrazol-5-yldiazenyl)anilino]ethanol |
InChI |
InChI=1S/C11H15N7O2/c19-7-5-18(6-8-20)10-3-1-9(2-4-10)12-13-11-14-16-17-15-11/h1-4,19-20H,5-8H2,(H,14,15,16,17) |
InChI Key |
QQNWYTOCRMOHAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=NNN=N2)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Benzyl-N-ethyl-4-[(E)-(3-methylphenyl)diazenyl]aniline](/img/structure/B14613214.png)


![Benzenamine, 4-butyl-N-[(4-butylphenyl)methylene]-](/img/structure/B14613231.png)



![3-Oxo-4-[2-(2-phosphonophenyl)hydrazinylidene]-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14613253.png)
![2-[(E)-(2-Methylbutan-2-yl)diazenyl]propan-2-ol](/img/structure/B14613261.png)
![2-(2-{2-[(Oxan-2-yl)oxy]ethyl}cyclopropyl)ethan-1-ol](/img/structure/B14613272.png)



